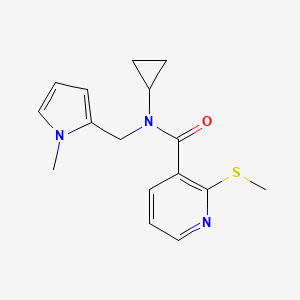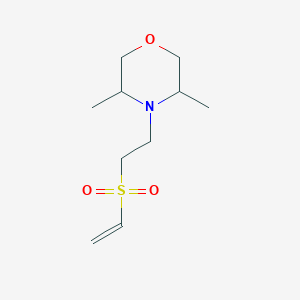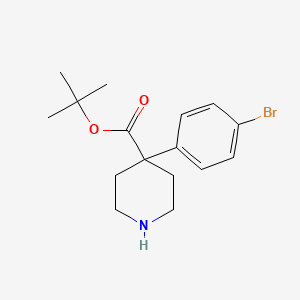
Tert-butyl 4-(4-bromophenyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(4-bromophenyl)piperidine-4-carboxylate: is a chemical compound with the molecular formula C15H22BrNO2. It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a bromophenyl substituent. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromophenyl)piperidine-4-carboxylate typically involves the reaction of 4-(4-bromophenyl)piperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production often incorporates rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-(4-bromophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding piperidine derivative.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidone derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 4-(4-bromophenyl)piperidine.
Oxidation: Formation of 4-(4-bromophenyl)piperidone.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 4-(4-bromophenyl)piperidine-4-carboxylate is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interactions between these compounds and biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its derivatives have shown promise in preclinical studies for conditions such as Alzheimer’s disease and schizophrenia .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-bromophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group allows for selective binding to certain enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to cross biological membranes. These interactions can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-(4-bromophenyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and allows for selective modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its structural features contribute to its potential therapeutic applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
tert-butyl 4-(4-bromophenyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)16(8-10-18-11-9-16)12-4-6-13(17)7-5-12/h4-7,18H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTQGNUPURPNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNCC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide](/img/structure/B2823795.png)
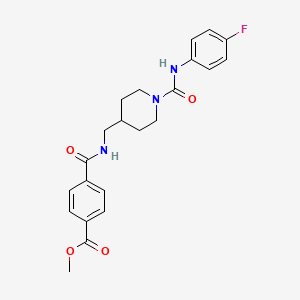

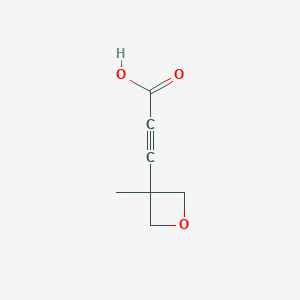
![2-benzyl-5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823799.png)
![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2823800.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2823805.png)
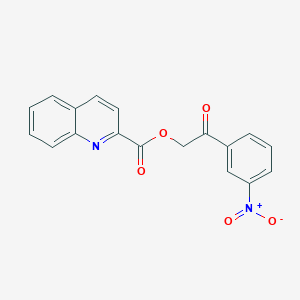
![benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2823809.png)
![2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2823810.png)
![methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2823813.png)
